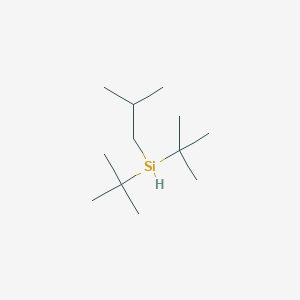
Ditert-butyl(2-methylpropyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-t-Butylisobutylsilane is an organosilicon compound with the molecular formula C12H28Si. It is a member of the alkyl silane family and is characterized by the presence of two tert-butyl groups and one isobutyl group attached to a silicon atom. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-t-Butylisobutylsilane can be synthesized through several methods. One common method involves the reaction of dichlorosilane (H2SiCl2) with tert-butyllithium (t-BuLi) to produce di-tert-butylsilane ((t-Bu)2SiH2). This intermediate can then be further reacted with isobutyl chloride (i-BuCl) in the presence of a catalyst to yield Di-t-Butylisobutylsilane .
Industrial Production Methods
In an industrial setting, the production of Di-t-Butylisobutylsilane typically involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Di-t-Butylisobutylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The tert-butyl and isobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different alkyl or aryl groups.
Substitution: Compounds with different functional groups replacing the tert-butyl or isobutyl groups.
Aplicaciones Científicas De Investigación
Di-t-Butylisobutylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which Di-t-Butylisobutylsilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing it to participate in a wide range of chemical reactions. The tert-butyl and isobutyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butylsilane: Similar structure but lacks the isobutyl group.
Tri-tert-butylsilane: Contains three tert-butyl groups instead of two.
Di-tert-butylsilyl bis(trifluoromethanesulfonate): A derivative used in organic synthesis.
Uniqueness
Di-t-Butylisobutylsilane is unique due to the presence of both tert-butyl and isobutyl groups, which provide a balance of steric hindrance and reactivity. This makes it a versatile reagent in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C12H28Si |
|---|---|
Peso molecular |
200.44 g/mol |
Nombre IUPAC |
ditert-butyl(2-methylpropyl)silane |
InChI |
InChI=1S/C12H28Si/c1-10(2)9-13(11(3,4)5)12(6,7)8/h10,13H,9H2,1-8H3 |
Clave InChI |
NGZJGPBQNUEIRG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C[SiH](C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





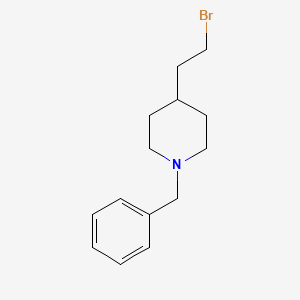
![4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one](/img/structure/B13961042.png)
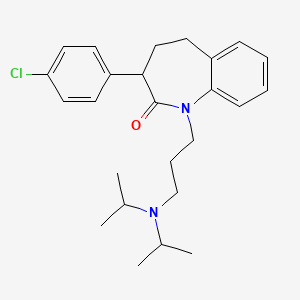
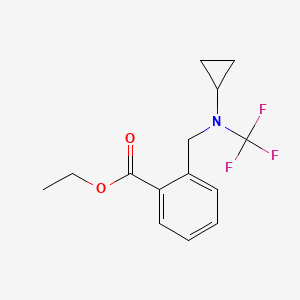
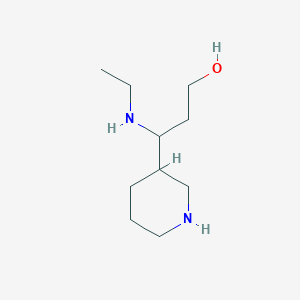
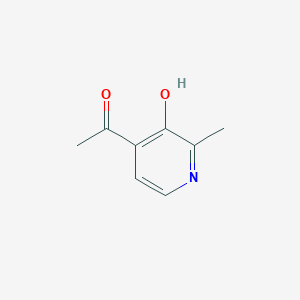
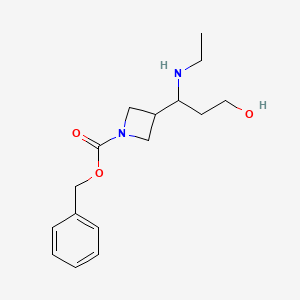
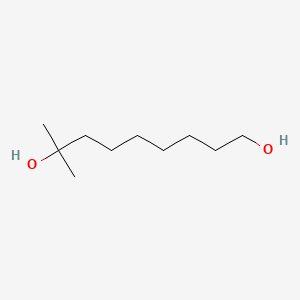

![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)

